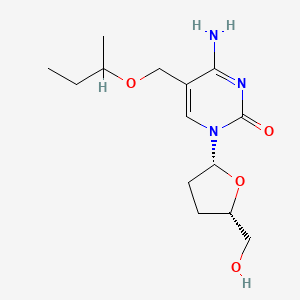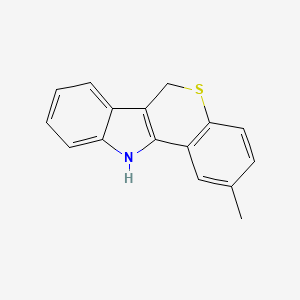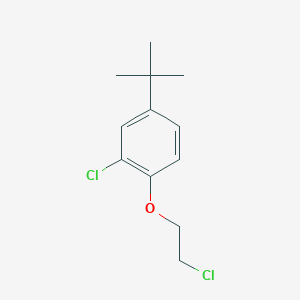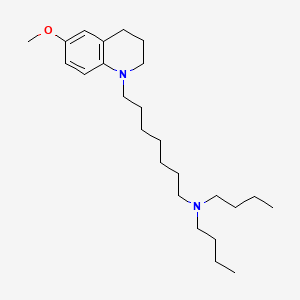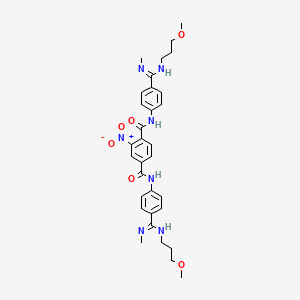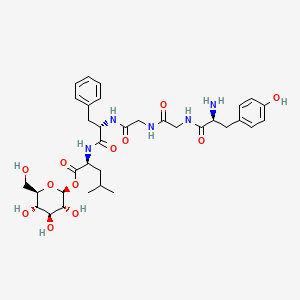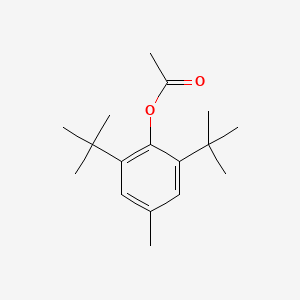
(2,6-Ditert-butyl-4-methylphenyl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Ditert-butyl-4-methylphenyl) acetate is an organic compound with the molecular formula C17H26O2. It is also known by its systematic name, acetic acid (2,6-ditert-butyl-4-methylphenyl) ester. This compound is characterized by the presence of bulky tert-butyl groups and a methyl group attached to a phenyl ring, which is esterified with acetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Ditert-butyl-4-methylphenyl) acetate typically involves the esterification of 2,6-ditert-butyl-4-methylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize human intervention .
Chemical Reactions Analysis
Types of Reactions
(2,6-Ditert-butyl-4-methylphenyl) acetate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate group.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2,6-ditert-butyl-4-methylphenol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(2,6-Ditert-butyl-4-methylphenyl) acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug formulation and delivery.
Industry: Utilized as a stabilizer in polymers and other materials.
Mechanism of Action
The mechanism of action of (2,6-Ditert-butyl-4-methylphenyl) acetate involves its interaction with free radicals and reactive oxygen species. The bulky tert-butyl groups provide steric hindrance, which helps in stabilizing the phenolic radical formed during antioxidant activity. This compound can also interact with various molecular targets, including enzymes and cellular membranes, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Ditert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and cosmetics.
2,6-Ditert-butyl-4-methylphenyl propionate: Similar structure but with a propionate ester group instead of acetate.
Uniqueness
(2,6-Ditert-butyl-4-methylphenyl) acetate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs. Its bulky tert-butyl groups also contribute to its stability and effectiveness as an antioxidant .
Properties
CAS No. |
29311-34-0 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
(2,6-ditert-butyl-4-methylphenyl) acetate |
InChI |
InChI=1S/C17H26O2/c1-11-9-13(16(3,4)5)15(19-12(2)18)14(10-11)17(6,7)8/h9-10H,1-8H3 |
InChI Key |
UKFBLLARZMZOGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


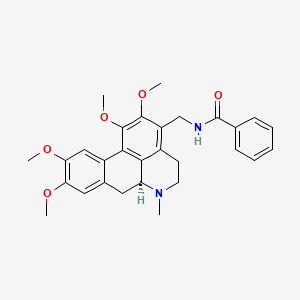
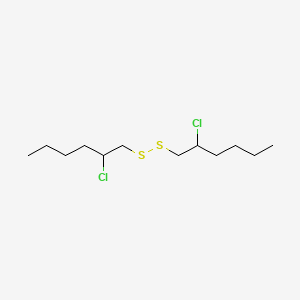
![[5-(adamantane-1-carbonyloxy)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl adamantane-1-carboxylate](/img/structure/B12803469.png)
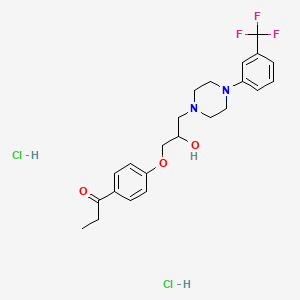
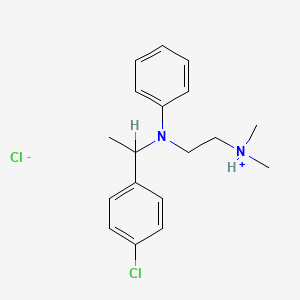
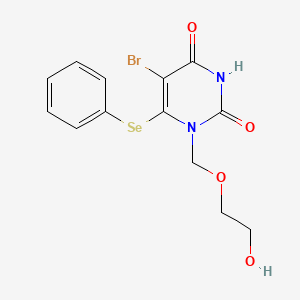
![[3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate](/img/structure/B12803486.png)
